3,3,3-(Trifluoropropyl)zinc iodide
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Overview
Description
3,3,3-(Trifluoropropyl)zinc iodide is a chemical compound with the molecular formula C3H4F3IZn and a molecular weight of 289.3 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-(Trifluoropropyl)zinc iodide can be synthesized through the reaction of 3,3,3-trifluoropropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,3,3-Trifluoropropyl iodide+Zinc→3,3,3-(Trifluoropropyl)zinc iodide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-(Trifluoropropyl)zinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoropropyl group is transferred to other molecules.
Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions due to its ability to stabilize the zinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a coupling reaction with an aryl halide, the product would be an aryl trifluoropropyl compound.
Scientific Research Applications
3,3,3-(Trifluoropropyl)zinc iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated compounds and polymers.
Mechanism of Action
The mechanism by which 3,3,3-(Trifluoropropyl)zinc iodide exerts its effects involves the transfer of the trifluoropropyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3,3,3-(Trifluoropropyl)magnesium bromide: Another organometallic compound used in similar reactions.
3,3,3-(Trifluoropropyl)lithium: A lithium-based reagent with similar reactivity.
Uniqueness
3,3,3-(Trifluoropropyl)zinc iodide is unique due to its stability and reactivity under mild conditions. Unlike its magnesium and lithium counterparts, it is less reactive towards moisture and oxygen, making it easier to handle and store.
Properties
IUPAC Name |
iodozinc(1+);1,1,1-trifluoropropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3.HI.Zn/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJIVXJWFAOJE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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